1-(4-Chlorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(4-Chlorophenyl)-2-fluoroethan-1-amine is an organic compound that features a 4-chlorophenyl group attached to a 2-fluoroethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom, followed by reductive amination to introduce the amine group. Common reagents used in these reactions include sodium borohydride for reduction and ammonium chloride for amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-fluoroethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Chlorophenyl)-2-fluoroethan-1-thiol: Similar structure but with a thiol group instead of an amine.
1-(4-Chlorophenyl)-2-fluoroethan-1-amine derivatives: Various derivatives with different substituents on the phenyl ring or the ethane chain.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2 |
InChI Key |
ZAGNGPPMPCQXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)Cl |
Origin of Product |
United States |
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